Monoamine Transporter Selectivity Inversion: SSRA vs. NDRA Profile Relative to Phentermine
Chlorphentermine [2-(4-chlorophenyl)propan-2-amine] and its non-chlorinated analogue phentermine exhibit a near-complete inversion of monoamine releasing selectivity. Chlorphentermine releases serotonin with an EC₅₀ of 30.9 nM, while it is essentially inactive as a norepinephrine releaser (EC₅₀ >10,000 nM) and only weakly releases dopamine (EC₅₀ = 2,650 nM) [1]. In contrast, phentermine potently releases norepinephrine (IC₅₀ = 39.4 nM), moderately releases dopamine (IC₅₀ = 262 nM), and is a very weak serotonin releaser (IC₅₀ = 3,511 nM) [2]. The selectivity ratio (5-HT EC₅₀ / NE EC₅₀) is <0.003 for chlorphentermine versus >89 for phentermine, representing a >30,000-fold inversion in neurotransmitter selectivity imparted solely by the 4-chloro substituent.
| Evidence Dimension | Monoamine release potency and selectivity at SERT, NET, and DAT |
|---|---|
| Target Compound Data | 5-HT EC₅₀ = 30.9 nM; NE EC₅₀ >10,000 nM; DA EC₅₀ = 2,650 nM; 5-HT/NE selectivity ratio <0.003 |
| Comparator Or Baseline | Phentermine: NE IC₅₀ = 39.4 nM; DA IC₅₀ = 262 nM; 5-HT IC₅₀ = 3,511 nM; 5-HT/NE selectivity ratio ~89 |
| Quantified Difference | >30,000-fold inversion of 5-HT/NE selectivity ratio (from <0.003 to ~89) |
| Conditions | Rat brain synaptosomal monoamine release assays; [³H]neurotransmitter preloading methodology (Rothman & Baumann laboratory, NIDA) |
Why This Matters
This selectivity inversion means chlorphentermine cannot substitute for phentermine in NDRA-dependent pharmacological models and represents a distinct serotonergic tool compound with a >300-fold window between SERT and NET activity.
- [1] Rothman RB, Baumann MH. Therapeutic potential of monoamine transporter substrates. Curr Top Med Chem. 2006;6(17):1845-1859. doi:10.2174/156802606778249766 View Source
- [2] Cayman Chemical. Phentermine (hydrochloride) Product Information. Bertin Bioreagent Catalog No. 14207. View Source
